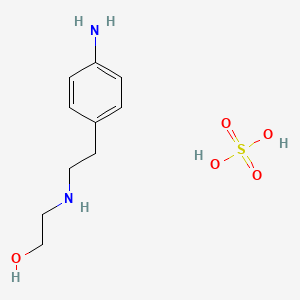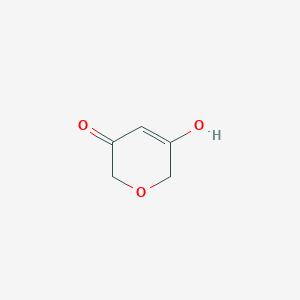
5-Hydroxy-2H-pyran-3(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2H-pyran-3(6H)-one is an organic compound belonging to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. These compounds are known for their diverse biological activities and are often found in natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2H-pyran-3(6H)-one can be achieved through various methods, including:
Aldol Condensation: This method involves the reaction of an aldehyde with a ketone in the presence of a base to form the pyranone ring.
Cyclization Reactions: Cyclization of appropriate precursors under acidic or basic conditions can lead to the formation of the pyranone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of 5-keto-2H-pyran-3(6H)-one.
Reduction: Formation of 5-hydroxy-2H-pyran-3(6H)-ol.
Substitution: Formation of various substituted pyranones.
Aplicaciones Científicas De Investigación
5-Hydroxy-2H-pyran-3(6H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2H-pyran-3(6H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and require further research to elucidate.
Comparación Con Compuestos Similares
5-Hydroxy-2H-pyran-3(6H)-one can be compared with other pyranones, such as:
2H-Pyran-3(6H)-one: Lacks the hydroxyl group at the 5-position.
5-Methyl-2H-pyran-3(6H)-one: Contains a methyl group instead of a hydroxyl group at the 5-position.
The presence of the hydroxyl group in this compound can significantly influence its chemical reactivity and biological activity, making it unique among similar compounds.
Propiedades
IUPAC Name |
3-hydroxy-2H-pyran-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-1-5(7)3-8-2-4/h1,6H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDWBUVQPRZGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)CO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654464 |
Source


|
| Record name | 5-Hydroxy-2H-pyran-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61363-75-5 |
Source


|
| Record name | 5-Hydroxy-2H-pyran-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12450838.png)
![N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine](/img/structure/B12450842.png)

![{4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-1-yl}acetonitrile](/img/structure/B12450856.png)
![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]-3-methoxybenzamide](/img/structure/B12450858.png)
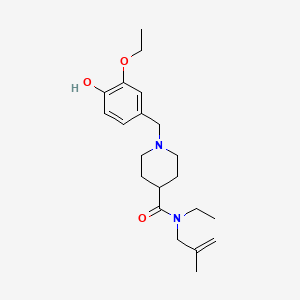

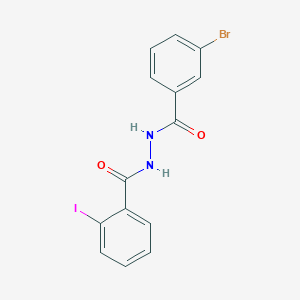

![2-(4-tert-butylphenoxy)-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}acetamide](/img/structure/B12450901.png)

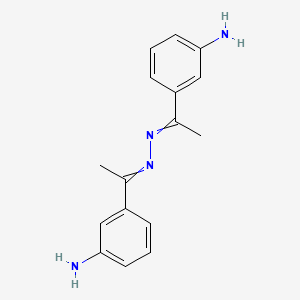
![7-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B12450909.png)
